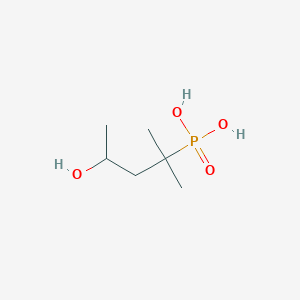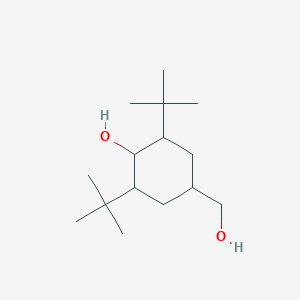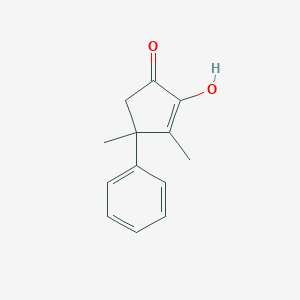
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl- is an organic compound with the molecular formula C13H14O2 It is a derivative of cyclopentenone, characterized by the presence of hydroxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl- can be achieved through several methods. One common approach involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Other methods include the Nazarov cyclization reaction from divinyl ketones, Saegusa–Ito oxidation from cyclopentanones, and ring-closing metathesis from the corresponding dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can undergo nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . These reactions enable the compound to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2-hydroxy-2-cyclopentenone: Similar in structure but lacks the phenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: An α,β-unsaturated carbonyl compound with higher tumor-specific cytotoxicity.
4-Hydroxy-2-cyclopentenone: Known for its reactivity in nucleophilic addition reactions.
Uniqueness
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-4-phenyl- is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
647024-65-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethyl-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-9-12(15)11(14)8-13(9,2)10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3 |
InChI Key |
WDDOSOIWFKAIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1(C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


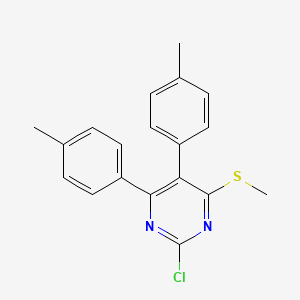
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
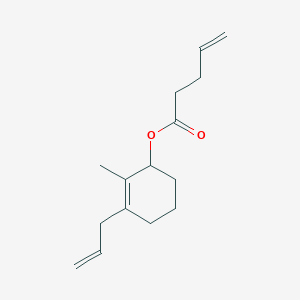
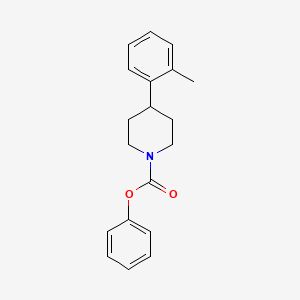
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
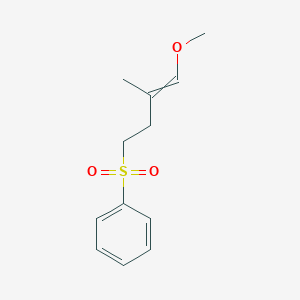
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
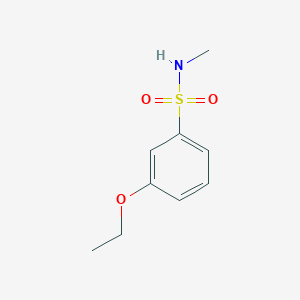
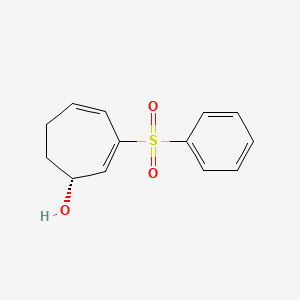
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
